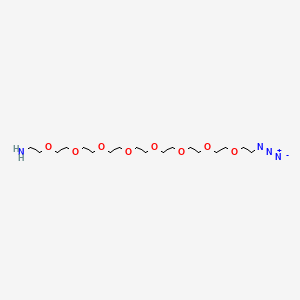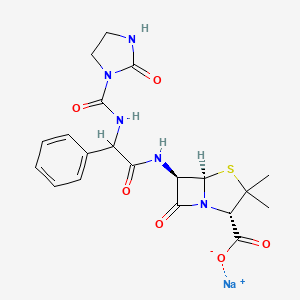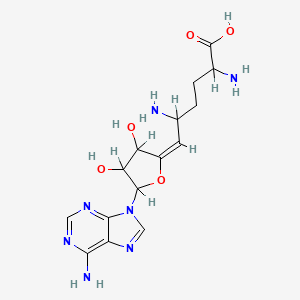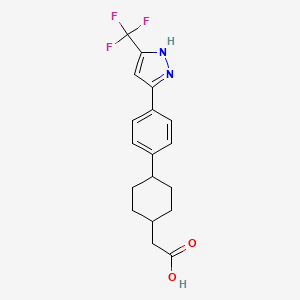
Aztreonam
Overview
Description
Aztreonam is a monocyclic beta-lactam antibiotic that belongs to the monobactam class. It was originally isolated from the bacterium Chromobacterium violaceum. This compound is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa. It is effective against a variety of infections such as bone infections, endometritis, intra-abdominal infections, pneumonia, urinary tract infections, and sepsis .
Mechanism of Action
Target of Action
Aztreonam is a monocyclic beta-lactam antibiotic, originally isolated from Chromobacterium violaceum. It has a high affinity for the penicillin-binding protein 3 (PBP3) of aerobic gram-negative bacteria . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a primary target of this compound .
Mode of Action
This compound works by inhibiting bacterial cell wall synthesis. It binds to PBP3 and inhibits the third and last stage of bacterial cell wall synthesis . This interaction with PBP3 prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .
Biochemical Pathways
The binding of this compound to PBP3 disrupts the normal synthesis of the bacterial cell wall. This disruption affects the peptidoglycan biosynthesis pathway, leading to a weakened cell wall and eventual bacterial cell death . The exact downstream effects on other biochemical pathways are still under investigation .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is resistant to beta-lactamases, which are enzymes produced by some bacteria that can degrade antibiotics and confer resistance . The serum half-life of this compound averages 1.7 hours in subjects with normal renal function, independent of the dose and route of administration . In healthy subjects, the serum clearance was 91 mL/min and renal clearance was 56 mL/min .
Result of Action
The result of this compound’s action is the death of the bacteria. By preventing the formation of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death .
Action Environment
This compound maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . The efficacy of this compound can be influenced by various environmental factors such as the presence of other bacteria that produce beta-lactamases .
Biochemical Analysis
Biochemical Properties
Aztreonam plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, particularly penicillin-binding protein 3 (PBP3), which is essential for the crosslinking of peptidoglycan in the bacterial cell wall . By binding to PBP3, this compound disrupts the final stages of cell wall synthesis, leading to bacterial cell death . This interaction is highly specific, and this compound does not induce beta-lactamase activity, making it effective against beta-lactamase-producing bacteria .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, causing the inhibition of cell wall synthesis and subsequent cell lysis . This action leads to the leakage of cellular contents and bacterial death . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bactericidal activity, which disrupts normal cellular functions and leads to the cessation of bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its high affinity binding to penicillin-binding protein 3 (PBP3) in bacterial cells . By binding to PBP3, this compound inhibits the third and final stage of bacterial cell wall synthesis, preventing the crosslinking of peptidoglycan strands . This inhibition results in the weakening of the cell wall structure, leading to cell lysis and death . This compound’s resistance to beta-lactamase hydrolysis further enhances its effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, but its effectiveness can diminish with prolonged exposure to certain environmental factors . Studies have shown that this compound maintains its bactericidal activity over extended periods, but degradation can occur, leading to reduced efficacy . Long-term effects on cellular function include sustained inhibition of bacterial growth and prevention of resistance development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects include the minimum inhibitory concentration required to achieve bactericidal activity, which varies depending on the bacterial strain and infection site .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in inhibiting bacterial cell wall synthesis . It interacts with enzymes involved in peptidoglycan biosynthesis, leading to the depletion of cell wall precursors . Additionally, this compound affects nucleotide metabolism and lipid metabolism, contributing to its bactericidal effects . The combination of this compound with beta-lactamase inhibitors enhances its activity by preventing degradation and increasing its stability .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can be administered via intravenous, intramuscular, nebulized, and intraperitoneal routes . Once administered, this compound is distributed throughout the body, with a volume of distribution at steady-state of approximately 0.16 L/kg . It is primarily excreted by the kidneys, with a small percentage metabolized to inactive compounds .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets penicillin-binding proteins located in the cell membrane, disrupting cell wall synthesis and leading to cell lysis . This compound’s activity is not significantly affected by subcellular compartmentalization, as its primary target is the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aztreonam is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various chemical transformations to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and precise control of reaction conditions. The process includes the preparation of intermediates, purification steps, and final formulation. The industrial production methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aztreonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of this compound that may have different pharmacological properties .
Scientific Research Applications
Aztreonam has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: Researchers use this compound to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells.
Medicine: this compound is used in clinical research to develop new treatment strategies for infections caused by gram-negative bacteria.
Comparison with Similar Compounds
Similar Compounds
Ceftazidime: Another beta-lactam antibiotic that is effective against gram-negative bacteria.
Imipenem: A broad-spectrum beta-lactam antibiotic that is used to treat a variety of bacterial infections.
Meropenem: A carbapenem antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria.
Uniqueness of Aztreonam
This compound is unique among beta-lactam antibiotics due to its monocyclic structure, which makes it resistant to beta-lactamases produced by many gram-negative bacteria. This resistance allows this compound to remain effective against bacteria that have developed resistance to other beta-lactam antibiotics .
Properties
| The bactericidal action of aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that aztreonam interferes with an autolysin inhibitor. | |
CAS No. |
78110-38-0 |
Molecular Formula |
C13H17N5O8S2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/t5-,7-/m0/s1 |
InChI Key |
WZPBZJONDBGPKJ-FSPLSTOPSA-N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
Appearance |
Solid powder |
| 78110-38-0 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aztreonam; Az threonam; Az-threonam; Azactam; Azthreonam; Aztreonam; Aztreonam Esteve Brand; Aztreonam Squibb Brand; Bristol Myers Squibb Brand of Aztreonam; Bristol-Myers Squibb Brand of Aztreonam; Esteve Brand of Aztreonam; Sanofi Winthrop Brand of Aztreonam; SQ 26,776; SQ-26,776; SQ26,776; Squibb Brand of Aztreonam; Urobactam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















